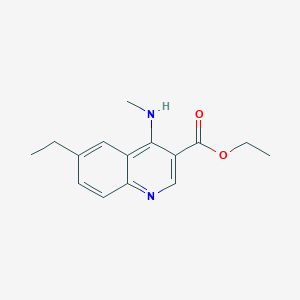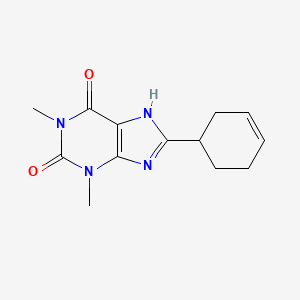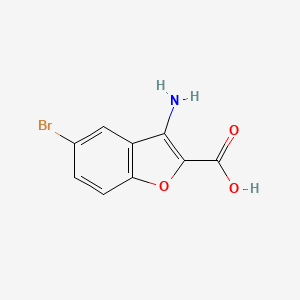
tert-Butyl 4-chloro-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-chloro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities. Indazoles are heterocyclic compounds that have been extensively studied for their potential medicinal applications, including anticancer, anti-inflammatory, and antibacterial properties .
Preparation Methods
The synthesis of tert-Butyl 4-chloro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal catalysts to facilitate the formation of the indazole ring. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Chemical Reactions Analysis
tert-Butyl 4-chloro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can undergo further cyclization to form more complex structures.
Common reagents used in these reactions include organometallic reagents, oxidizing agents like Cu(OAc)2, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-chloro-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. For example, indazole derivatives are known to inhibit certain enzymes and signaling pathways, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative .
Comparison with Similar Compounds
tert-Butyl 4-chloro-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
- tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate
- 3-Amino-1H-indazole-1-carboxamides
These compounds share similar structural motifs but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
tert-butyl 4-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 |
InChI Key |
ALMBMUVQFCWDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)


![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)








